molecular formula C17H16N4O2S B2866107 N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide CAS No. 896346-40-0

N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide

Cat. No. B2866107
CAS RN: 896346-40-0
M. Wt: 340.4
InChI Key: JCBBFBBLXDGSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research on derivatives of the given compound has demonstrated potential antimicrobial properties. For instance, a study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds related to the given chemical structure to evaluate their antimicrobial activity. These compounds exhibited in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This suggests a promising avenue for the development of new antimicrobial agents based on this chemical scaffold (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

Another significant area of research is the exploration of the compound's derivatives for antitumor activities. Hu, Hou, Xie, and Huang (2008) reported the design, synthesis, and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, which showed promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60. These findings open potential pathways for the development of novel antitumor agents (Hu, Hou, Xie, & Huang, 2008).

Synthesis and Characterization

The synthesis and characterization of derivatives also form a crucial part of scientific research applications. Kametani, Okui, and Koizumi (1972) detailed an attempt to synthesize a specific derivative, which led to the unexpected production of alternative compounds. This research contributes to the understanding of the synthetic pathways and potential unpredictability in the chemical reactions involving such compounds (Kametani, Okui, & Koizumi, 1972).

Antifungal Agents

Research on pyrido[3,4-e]-1,2,4-triazines and related heterocycles, which are structurally related to the given compound, has shown potential as antifungal agents. Reich, Fabio, Lee, Kuck, and Testa (1989) described the synthesis and biological evaluation of these compounds, demonstrating their inhibitory effects against fungal species such as Candida, Aspergillus, Mucor, and Trychophyton at low MIC values. This underscores the potential of these compounds in developing new antifungal therapies (Reich, Fabio, Lee, Kuck, & Testa, 1989).

properties

IUPAC Name

N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-6-10-21-15(12)18-16(19-17(21)23)24-11-14(22)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBFBBLXDGSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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